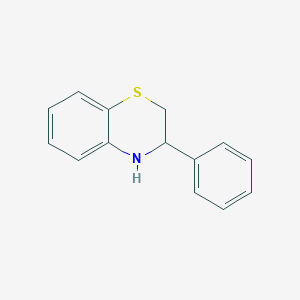

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine

Description

Historical Context and Significance of the 1,4-Benzothiazine Scaffold in Chemical Biology

The 1,4-benzothiazine core structure, which features a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a cornerstone in the field of medicinal chemistry. nih.govcbijournal.com Its significance stems from its structural similarity to phenothiazines, a class of antipsychotic drugs, due to a characteristic fold along the nitrogen-sulfur axis. cbijournal.com This structural feature has made 1,4-benzothiazine and its derivatives a fertile ground for the development of new therapeutic agents.

Historically, research into 1,4-benzothiazine derivatives has revealed a broad spectrum of pharmacological activities. nih.gov These compounds have been investigated for their potential as:

Anticancer and antitumor agents nih.gov

Antimicrobial, antibacterial, and antifungal agents nih.govnih.gov

Antiviral agents nih.gov

Anti-inflammatory and analgesic agents nih.govnih.gov

Antihypertensive and cardiovascular agents cbijournal.comnih.gov

Neuroprotective agents beilstein-journals.org

Antimalarial agents nih.govcbijournal.com

Antidiabetic agents nih.gov

The versatility of the 1,4-benzothiazine scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse analogues with varied biological profiles. nih.gov This adaptability has sustained its relevance in drug discovery and development for decades. researchgate.net

Overview of Academic Research on 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine and Related Analogues

Academic inquiry into this compound and its related analogues has uncovered a range of potential applications, from medicinal chemistry to materials science. The synthesis of this class of compounds is often achieved through the condensation of 2-aminothiophenols with various carbonyl or carboxyl compounds. nih.gov

One area of investigation has been the neuroprotective potential of benzothiazine derivatives. For instance, research into 4H-3,1-benzothiazine and 2H-1,4-benzothiazine series as analogues of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), has been undertaken. unisi.it Some of these compounds have shown the ability to reduce glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release in models of oxygen/glucose deprivation and reperfusion, suggesting a protective effect against excitotoxicity. unisi.it

In the realm of infectious diseases, derivatives of 3-phenyl-1,4-benzothiazine have been identified as inhibitors of the NorA multidrug efflux pump in Staphylococcus aureus. nih.gov This is significant in the effort to combat antibiotic resistance.

Furthermore, the chromophoric properties of 3-phenyl-2H-1,4-benzothiazine have been exploited. Its condensation with indole-3-carboxaldehyde (B46971) results in a compound that exhibits marked and reversible acidichromic behavior, changing color from yellow at a pH greater than 4 to purple at a pH less than 3. researchgate.netmdpi.com This property has been demonstrated on various materials, including glass, nylon, cotton, and paper, indicating potential applications in pH sensing. researchgate.net Another study highlighted the transformation of 3-phenyl-2H-benzo-1,4-thiazine into a green-blue chromophore in the presence of peroxides or redox-active metal ions under acidic conditions, suggesting its use as a detection method for these species. nih.gov

The following table provides a summary of selected research findings on this compound and its analogues:

| Compound/Analogue | Research Focus | Key Finding | Potential Application |

|---|---|---|---|

| 4H-3,1-benzothiazine and 2H-1,4-benzothiazine derivatives | Neuroprotection (as Riluzole analogues) | Reduction of glutamate and LDH release in oxygen/glucose deprivation models. unisi.it | Treatment of neurodegenerative diseases like ALS. unisi.it |

| 3-phenyl-1,4-benzothiazine derivatives | Inhibition of bacterial efflux pumps | Inhibition of the NorA multidrug efflux pump in Staphylococcus aureus. nih.gov | Combating antibiotic resistance. nih.gov |

| Condensation product of 3-phenyl-2H-1,4-benzothiazine and indole-3-carboxaldehyde | Acidichromic properties | Reversible color change from yellow to purple with pH change. researchgate.netmdpi.com | pH sensors. researchgate.net |

| 3-phenyl-2H-benzo-1,4-thiazine | Detection of reactive species | Forms a green-blue chromophore in the presence of peroxides or redox-active metal ions. nih.gov | Chemical detection methods. nih.gov |

Scope and Academic Relevance of Current Studies on the Chemical Compound

The ongoing academic interest in this compound and its derivatives is driven by their potential to address challenges in both medicine and materials science. The structural versatility of the 1,4-benzothiazine nucleus continues to make it an attractive scaffold for the design of novel bioactive compounds. nih.gov

Current research is expanding the scope of applications for these compounds. The development of new synthetic methodologies, including green chemistry approaches, is making the production of 1,4-benzothiazine derivatives more efficient and environmentally friendly. nih.gov This facilitates broader screening for a variety of biological activities.

The academic relevance of these studies lies in their potential to yield new therapeutic agents for a range of conditions, including neurodegenerative diseases, cancer, and infectious diseases. nih.govbeilstein-journals.orgunisi.it The discovery of derivatives that can overcome multidrug resistance in bacteria is of particular importance in the current healthcare landscape. nih.gov

Beyond pharmacology, the unique physicochemical properties of certain this compound analogues are opening up new avenues of research in materials science. Their application as pH sensors and detectors for reactive oxygen species demonstrates the potential for these compounds to be developed into smart materials and diagnostic tools. nih.govresearchgate.netmdpi.com The continued exploration of this chemical space is therefore highly relevant for both fundamental and applied scientific research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NS |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine |

InChI |

InChI=1S/C14H13NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2 |

InChI Key |

GQUYLROCTSEJON-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C2S1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Phenyl 3,4 Dihydro 2h 1,4 Benzothiazine and Its Derivatives

Classical and Established Synthetic Routes

Established methods for constructing the 1,4-benzothiazine scaffold predominantly involve the reaction of 2-aminothiophenol (B119425) with various electrophilic partners, leading to cyclization.

Condensation Reactions Involving 2-Aminothiophenols and Carbonyl Compounds

One of the most fundamental and widely used methods for synthesizing 2-substituted benzothiazoles and related structures is the condensation of 2-aminothiophenols with carbonyl compounds. nih.gov This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization. nih.gov The versatility of this method allows for the introduction of a wide array of substituents onto the heterocyclic core by varying the carbonyl component. nih.gov

The reaction between 2-aminothiophenol and α-haloketones, such as phenacyl bromide (ω-bromoacetophenone), is a direct route to 1,4-benzothiazine derivatives. This reaction leads to the formation of the six-membered thiazine (B8601807) ring. For instance, the synthesis of 1,3-benzothiazine-4-one derivatives has been reported through the condensation of α-aminothiophenol with α-halocarbonyl systems. easpublisher.com

A notable example involves the reaction of 2-aminobenzenethiol with chloromethyl phenyl sulfone, which, after a series of steps, can lead to cyclized benzothiazine products. clockss.org The initial reaction forms an N- and S-substituted intermediate, which can then be manipulated to achieve intramolecular cyclization.

The condensation of 2-aminothiophenols with β-diketones or other 1,3-dicarbonyl compounds provides a pathway to various substituted benzothiazoles and benzothiazines. researchgate.net These reactions can be catalyzed by Brønsted acids and proceed under metal- and oxidant-free conditions, tolerating a range of functional groups on the benzene (B151609) ring, such as methyl, chloro, nitro, and methoxy (B1213986) groups. researchgate.net A combination of p-toluenesulfonic acid (PTSA) and copper(I) iodide (CuI) has also been effectively used to catalyze the condensation between 2-aminothiophenols and β-oxodithioesters, yielding 2-substituted benzo[d]thiazole derivatives in good yields. researchgate.net

The reaction of 2-aminobenzothiazole (B30445) with maleic anhydride (B1165640) results in the formation of 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid. nih.gov This product can then serve as a key component in subsequent multicomponent reactions, demonstrating the utility of maleic anhydride in elaborating the benzothiazole (B30560) structure. nih.gov

Oxidative Cyclocondensation Approaches

Oxidative cyclocondensation is a powerful strategy for synthesizing benzothiazine derivatives. These methods often involve the in situ oxidation of 2-aminothiophenol to its disulfide dimer, 2,2'-disulfanediyldianiline, which then reacts with other components. nih.gov Alternatively, an external oxidant can be used to facilitate the cyclization of a pre-formed intermediate.

For example, strong Brønsted acids have been found to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones in DMSO, yielding a variety of 2-arylbenzothiazine derivatives. researchgate.net Another approach utilizes sodium iodide (NaI) as a catalyst and potassium persulfate (K₂S₂O₈) as an oxidant for the synthesis of 3,4-dihydro-2H-benzo nih.govmdpi.comthiazine derivatives with good stereoselectivity. nih.gov Furthermore, an iodide-catalyzed aerobic synthesis of 1,4-benzothiazines has been developed, which involves the functionalization of multiple C–H bonds with elemental sulfur. rsc.org Palladium iodide-catalyzed oxidative cyclization has also been employed in the synthesis of related sulfur-containing heterocycles. nih.gov

Intramolecular Cyclization Reactions (e.g., N-aryl amination)

Intramolecular cyclization reactions are a key strategy for forming the 1,4-benzothiazine ring system. This approach involves a pre-synthesized molecule containing both the nucleophilic nitrogen or sulfur atom and the electrophilic center, which then cyclizes to form the desired heterocycle.

A method for synthesizing 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones involves a T3P (propane phosphonic acid anhydride) promoted cyclization. psu.edu Another versatile method involves a multi-step sequence including a Passerini reaction, a Staudinger reaction, and an intramolecular aza-Wittig reaction to produce polysubstituted 4H-3,1-benzothiazines. nih.govbeilstein-journals.org Iron-catalyzed domino C-S/C-N cross-coupling reactions have also been developed for the synthesis of related phenothiazines, addressing issues found with other metal catalysts. researchgate.net

Modern and Sustainable Synthetic Approaches for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine and its Derivatives

Green Chemistry Methodologies for Benzothiazine Synthesis

Green chemistry principles are central to the contemporary synthesis of benzothiazine derivatives, emphasizing the use of less hazardous chemicals, safer solvents, and energy-efficient processes. A recent review highlights the evolution of synthetic strategies for 1,4-benzothiazines, noting a significant trend towards greener methods over the last decade. nih.gov These approaches often involve the use of benign solvents like water or ethanol, catalyst-free reactions where possible, and the development of one-pot multicomponent reactions to minimize waste and improve atom economy. nih.gov

Microwave-Assisted and Solvent-Free Syntheses

Modern synthetic methods often aim for efficiency, reduced reaction times, and environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals in the synthesis of heterocyclic compounds, including 1,4-benzothiazine derivatives.

Microwave irradiation has been successfully employed to accelerate the synthesis of various heterocyclic systems. For instance, the synthesis of 3-benzothiazolino and 3-benzothiazolo coumarin (B35378) derivatives from o-aminothiophenol and substituted chromen-2-ones has been efficiently catalyzed by heteropoly acids under microwave conditions, leading to good to excellent yields in significantly shorter reaction times compared to conventional heating. researchgate.net While a direct microwave-assisted synthesis for the parent this compound is not extensively detailed, the principles are applicable. The reaction of 2-aminothiophenols with appropriate three-carbon synthons, such as phenyl-substituted epoxides or α-haloketones, could potentially be expedited under microwave irradiation.

One study details the microwave-assisted synthesis of phenothiazine-based imidazole (B134444) derivatives, showcasing the utility of this technology in constructing complex heterocyclic structures. researchgate.net Another example is the microwave-assisted synthesis of triazolo-thiadiazinyl-chromen-2-ones, where the reaction times were drastically reduced, and yields were improved compared to conventional methods. jocpr.com The synthesis of 3- and 4-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles was also optimized using a microwave system, with reaction times as short as 30-45 minutes. zsmu.edu.ua

Solvent-free or "green" synthetic approaches are also gaining traction. While specific solvent-free methods for the target compound are not prominently documented, the broader class of 1,4-benzothiazines has been synthesized under such conditions. These methods often involve the use of solid supports or catalysts that facilitate the reaction in the absence of a solvent, reducing waste and environmental impact.

| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Ref |

| 2-Aminothiophenol, 3-Acetyl/3-Cyanochromen-2-one | Heteropoly acids | Microwave | 3-Benzothiazolino/3-Benzothiazolo coumarin derivatives | 73-95 | researchgate.net |

| 1,2-Diketone, Ammonium acetate (B1210297), 10-Alkyl-10H-phenothiazine-3-carbaldehyde | KH2PO4, Ethanol | Microwave | Phenothiazine-substituted imidazole derivatives | 84-88 | researchgate.net |

| 3-(2-Bromoacetyl)chromen-2-one, 4-Amino-5-phenyl-4H zsmu.edu.uacbijournal.combeilstein-journals.orgtriazole-3-thiol | - | Microwave | 3-(3-phenyl-7H zsmu.edu.uacbijournal.combeilstein-journals.orgtriazole zsmu.edu.uanih.govzsmu.edu.uacbijournal.comnih.gov thiadiazin-6-yl)-chromen-2-ones | - | jocpr.com |

| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, (3-Bromopropyl)benzene | NaOH, i-Propanol | Microwave (165°C, 45 min) | 3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | - | zsmu.edu.ua |

Derivatization and Structural Modification Strategies

The versatility of the this compound scaffold lies in its potential for further functionalization, allowing for the fine-tuning of its physicochemical and biological properties.

The benzothiazine ring system is amenable to various functionalization reactions. The aromatic part of the ring can undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid oxidation of the sulfur atom. More commonly, functionalization is achieved through the use of substituted starting materials. For example, starting with a substituted 2-aminothiophenol allows for the introduction of a wide range of functional groups onto the benzene ring of the final product.

The synthesis of 2,3-disubstituted 1,4-benzothiazines has been achieved through the cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-(2-(2-aminophenyl) disulfanyl)benzenamines. cbijournal.com Additionally, a TFA-catalyzed umpolung strategy with 2-aminothiophenols has been used to prepare various 2H-benzo-1,4-thiazine derivatives. nih.gov

The nitrogen atom at the 4-position of the dihydrobenzothiazine ring is a key site for derivatization. It can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. For instance, 1,4-benzothiazin-3-one derivatives have been N-alkylated with aryl/alkyl halides using potassium carbonate and tetraethylammonium (B1195904) bromide. nih.gov

N-acylation is another common modification, typically carried out using acyl chlorides or anhydrides. These reactions introduce an amide functionality, which can alter the electronic and steric properties of the molecule and provide a handle for further modifications. The synthesis of N-acyl substituted 2-aminobenzo[d] cbijournal.comnih.govthiazine derivatives has been developed using a solid-phase methodology. researchgate.net

| Substrate | Reagent | Conditions | Product | Ref |

| 1,4-Benzothiazin-3-one | Aryl/Alkyl halide, K2CO3, TEAB | Reflux in DMF | N-alkylated 1,4-benzothiazin-3-one | nih.gov |

| 2-Aminobenzo[d] cbijournal.comnih.govthiazine (on solid support) | Acyl chloride/Sulfonyl chloride | - | N-Acyl/N-Sulfonyl-2-aminobenzo[d] cbijournal.comnih.govthiazine | researchgate.net |

Ring contraction reactions of the 1,4-benzothiazine system can lead to the formation of other important heterocyclic scaffolds. While a direct ring contraction of this compound is not widely reported, related systems undergo such transformations. For example, a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] zsmu.edu.uacbijournal.combenzothiazine-1,2,4-triones has been developed to synthesize pyrrolo[2,1-b] cbijournal.comnih.govbenzothiazoles. This reaction proceeds through the cleavage of the S-C bond of the 1,4-benzothiazine moiety, followed by intramolecular cyclization of the in situ formed 1-(2-thiophenyl)pyrrole derivative. The 1,4-benzothiazine moiety is known to be susceptible to ring contraction to afford 1,3-benzothiazole derivatives under the action of nucleophiles, oxidizing agents, or UV irradiation.

Another example of a related transformation is the eliminative ring fission of 4-acyl-2,3-dihydro-4H-1,4-benzothiazines. acs.org Such reactions highlight the chemical versatility of the benzothiazine core and provide pathways to structurally diverse heterocyclic compounds.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of 3,4-dihydro-2H-1,4-benzothiazines is crucial for optimizing reaction conditions and expanding the scope of these methodologies. The most common synthetic route involves the reaction of a 2-aminothiophenol with a suitable three-carbon synthon, often an α-halo ketone or an epoxide.

The synthesis of 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyl compounds generally proceeds via an initial condensation to form an enaminone, followed by an intramolecular Michael addition of the thiol group to the α,β-unsaturated carbonyl system, and subsequent dehydration to yield the final product.

In copper-catalyzed intramolecular N-aryl amination reactions to form 3,4-dihydro-2H-1,4-benzothiazines, the mechanism likely involves the oxidative addition of the aryl bromide to the copper(I) catalyst, followed by coordination of the amino group and subsequent reductive elimination to form the C-N bond and close the ring. cbijournal.com

For syntheses involving a Passerini/Staudinger/aza-Wittig sequence to produce 4H-3,1-benzothiazines, the mechanism is a multi-step process. beilstein-journals.org It begins with a Passerini three-component reaction, followed by a Staudinger reaction and an intramolecular aza-Wittig reaction to form the heterocyclic ring, which then undergoes further transformations.

Advanced Spectroscopic and Crystallographic Characterization of 3 Phenyl 3,4 Dihydro 2h 1,4 Benzothiazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound analogues, the proton signals corresponding to the dihydrothiazine ring are of particular interest. For instance, in some derivatives, the methylene (B1212753) protons of the thiazine (B8601807) ring appear as a singlet. mdpi.com The protons of the phenyl ring and the fused benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. tandfonline.com The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the phenyl and benzothiazine rings resonate at characteristic chemical shifts. For example, in a series of 2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-one derivatives, the carbon of the methylene group in the thiazine ring appears around δ = 28.86 ppm. mdpi.com The carbonyl carbon, when present in analogues, is typically observed further downfield. mdpi.com The chemical shifts in the aromatic region confirm the presence of the benzene rings. tandfonline.com

The following table summarizes representative ¹H and ¹³C NMR data for a selection of this compound analogues.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Methyl-4H-benzo tandfonline.comrsc.orgthiazine-2-carboxylic acid benzylidene-hydrazide | 10.10 (s, 2H, NH), 9.19 (s, 1H, N=CH), 7.42–7.40 (d, 2H, Ar–H), 7.29–7.25 (m, 2H, Ar–H), 7.13–7.09 (m, 3H, Ar–H), 7.00–6.98 (d, 2H, Ar–H), 3.53 (s, 3H, CH₃) | 29.32, 117.61, 119.47, 123.33, 126.04, 127.38, 127.77, 128.84, 129.40, 131.91, 137.88, 162.00, 165.70 |

| 3-Methyl-4H-benzo tandfonline.comrsc.orgthiazine-2-carboxylicacid[1-(2,4-dichloro-phenyl)-ethylidene]-hydrazide | 10.25 (s, 1H, NH), 8.29 (s, 1H, NH), 7.97 (s, 1H, Ar–H), 7.88–7.86 (d, 2H, Ar–H), 7.56–7.53 (m, 2H, Ar–H), 7.00–6.98 (d, 2H, Ar–H), 3.29 (s, 3H, CH₃), 1.89 (s, 3H, CH₃) | 19.29, 29.32, 93.40, 107.91, 114.09, 117.62, 119.47, 123.33, 127.38, 127.77, 131.39, 133.02, 137.88, 156.13, 165.70, 176.12 |

| 3-Methyl-4H-benzo tandfonline.comrsc.orgthiazine-2-carboxylicacid(1-thiophen-2-yl-ethylidene)- hydrazide | 10.02 (s, H, NH), 9.01 (s, 1H, NH), 7.96–7.94 (d, 1H, Ar–H), 7.62–7.60 (d, 1H, Ar–H), 7.16–7.14 (d, 2H, Ar–H), 7.09–7.05 (m, 3H, Ar–H), 2.51 (s, 3H, CH₃), 1.35 (s, 3H, CH₃) | 24.22, 29.33, 83.37, 100.91, 117.61, 119.47, 123.32, 127.38, 127.77, 127.92, 137.88, 148.23, 165.70, 170.43 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Key characteristic absorption bands for 1,4-benzothiazine derivatives include:

N-H Stretching: A peak in the range of 3200-3500 cm⁻¹ indicates the presence of the N-H bond in the dihydrothiazine ring. mdpi.comtandfonline.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the dihydrothiazine ring appears between 2850 and 3000 cm⁻¹. pressbooks.publibretexts.org

C=C Stretching: Aromatic C=C bond stretching vibrations within the benzene rings give rise to absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range.

C-S Stretching: The C-S bond stretching vibration can be observed in the 600-800 cm⁻¹ region. tandfonline.com

C=O Stretching: For analogues containing a carbonyl group, a strong absorption peak appears in the range of 1660-1783 cm⁻¹. mdpi.comtandfonline.com

The following table presents typical IR absorption frequencies for functional groups found in this compound analogues.

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch | 1660 - 1783 |

| C=C (Aromatic) Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure.

In electrospray ionization (ESI) mass spectrometry, the molecule is typically protonated to form the [M+H]⁺ ion, which allows for the determination of the molecular weight. For example, various 1,4-benzothiazine derivatives show prominent [M+H]⁺ peaks in their ESI-MS spectra. tandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can occur at various bonds, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

Single Crystal X-ray Diffraction Analysis

X-ray diffraction studies have revealed that the six-membered dihydrothiazine ring in 1,4-benzothiazine derivatives can adopt various conformations. Commonly observed conformations include the screw-boat and envelope conformations. nih.govnih.govnih.gov In some instances, a flattened-boat conformation has also been reported. The specific conformation is influenced by the nature and position of substituents on the ring system.

The dihedral angle between the phenyl ring at the 3-position and the fused benzene ring is a key geometric parameter. In one study of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, this dihedral angle was found to be 74.25 (6)°. nih.gov In a series of related compounds, this angle was observed to be in the range of 60-90°. nih.gov These variations in dihedral angles highlight the conformational flexibility of the 1,4-benzothiazine scaffold.

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions play a crucial role in the stability and physical properties of the crystalline solid.

In the crystal structures of this compound analogues, hydrogen bonding is a significant intermolecular interaction that influences the crystal packing. While classical N-H...O or O-H...O hydrogen bonds are prominent in derivatives with appropriate functional groups, weaker C-H...O and C-H...N hydrogen bonds also play a crucial role in stabilizing the crystal lattice. nih.govnih.govnih.gov These interactions can link molecules into chains, layers, or more complex three-dimensional networks. nih.govnih.govnih.gov For instance, in the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, weak C-H...O interactions lead to the formation of a tape motif. nih.gov In other derivatives, C-H...N interactions have also been observed. nih.gov The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, can be precisely determined from the X-ray diffraction data.

Analysis of Crystal Packing and Intermolecular Interactions

Van der Waals Interactions

In the crystal structure of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, a comprehensive Hirshfeld surface analysis revealed the prevalence of various van der Waals contacts. nih.gov The most significant contribution to the crystal packing comes from hydrogen-hydrogen (H···H) interactions, accounting for 44.7% of the total Hirshfeld surface area. nih.gov This indicates a high density of hydrogen atoms on the molecular surface, leading to numerous close contacts.

The following table summarizes the percentage contributions of the major intermolecular contacts derived from the Hirshfeld surface analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 44.7 |

| C···H/H···C | 23.7 |

| Cl···H/H···Cl | 18.9 |

| O···H/H···O | 5.0 |

| S···H/H···S | 4.8 |

Pi-Pi Stacking and Aromatic Interactions

Pi-pi (π-π) stacking and other aromatic interactions are crucial in directing the supramolecular assembly of this compound analogues. These interactions involve the delocalized π-electron systems of the aromatic rings and are highly directional, influencing the orientation of molecules within the crystal lattice.

In the crystal structures of three substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones, C-H···π interactions are a recurring feature. nih.gov For instance, in 3-(4-methoxyphenyl)-2-phenyl-4H-1,3-benzothiazin-4-one, a weak C-H···π interaction is observed with a C-H···Cg(π ring) distance of 3.8068 (10) Å and an interaction angle of 148°. nih.gov In the toluene (B28343) hemisolvate of 3-(3-bromophenyl)-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, two distinct C-H···π interactions are present. nih.gov One occurs between the thiazine ring and the toluene solvent molecule with a C-H···Cg distance of 3.5802 (6) Å and an angle of 156°, while the other is between the fused benzene ring and the 2-phenyl ring, with a C-H···Cg distance of 3.6823 (6) Å and an angle of 153°. nih.gov

A weak parallel-displaced π–π interaction has been identified in the crystal structure of 3-(4-methoxyphenyl)-2-phenyl-4H-1,3-benzothiazin-4-one between symmetry-related benzene rings. nih.gov This interaction is characterized by an inter-centroid (Cg···Cg) distance of 3.977 (1) Å and an interplanar angle of 8°. nih.gov

The crystal packing of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one is also influenced by C-H···π(ring) interactions, which connect chains of molecules to their inversion-related counterparts. nih.gov

The table below details the geometric parameters of the π-π stacking and C-H···π interactions observed in the crystal structures of some this compound analogues.

| Compound | Interaction Type | Distance (Å) | Angle (°) | Involved Moieties |

| 3-(4-methoxyphenyl)-2-phenyl-4H-1,3-benzothiazin-4-one | C-H···π | C-H···Cg = 3.8068 (10) | 148 | - |

| 3-(4-methoxyphenyl)-2-phenyl-4H-1,3-benzothiazin-4-one | π–π stacking | Cg···Cg = 3.977 (1) | 8 | Symmetry-related benzene rings |

| 3-(3-bromophenyl)-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one toluene hemisolvate | C-H···π | C-H···Cg = 3.5802 (6) | 156 | Thiazine ring and toluene solvent |

| 3-(3-bromophenyl)-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one toluene hemisolvate | C-H···π | C-H···Cg = 3.6823 (6) | 153 | Fused benzene ring and 2-phenyl ring |

The dihedral angles between the various aromatic rings within these molecules also play a critical role in defining their three-dimensional structure and packing. In the three substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones, the dihedral angle between the benzene plane of the benzothiazine system and the unsubstituted phenyl ring at the 2-position ranges from 78.10 (5)° to 98.37 (1)°. nih.gov The angle with the substituted benzene ring at the 3-position varies between 59.10 (6)° and 78.66 (1)°. nih.gov In a related pyrazolo[4,3-c] nih.govnih.govbenzothiazine derivative, the mean planes of the benzene rings form dihedral angles of 16.61 (10)° and 15.32 (10)° with the mean plane of the pyrazole (B372694) ring. nih.gov

Theoretical and Computational Studies on 3 Phenyl 3,4 Dihydro 2h 1,4 Benzothiazine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 1,4-benzothiazine derivatives.

Electronic Structure Analysis

The electronic characteristics of these compounds, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov

For instance, in a study of 1,4-benzothiazine-3-one derivatives, DFT calculations at the B3LYP/6-311G** level of theory were used to analyze reactivity descriptors. nih.gov It was found that derivatives with higher HOMO and lower LUMO energy levels, resulting in a smaller energy gap, tend to be more reactive. nih.gov Specifically, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one) was noted for its higher activity, which was correlated with its electronic properties. nih.gov

Similarly, DFT studies on (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, performed at the B3LYP/6–311G(d,p) level, elucidated its HOMO-LUMO behavior and energy gap. nih.gov The HOMO often acts as an electron donor, while the LUMO acts as an electron acceptor, and their characteristics are fundamental to quantum chemical interpretations. nih.gov

In a broader context, studies on various thiazine (B8601807) derivatives have confirmed that the energy gap between HOMO and LUMO orbitals is a significant parameter. researchgate.net For example, 1,4-Thiazine was observed to have the highest gap among certain studied thiazine molecules. researchgate.net

The following table summarizes representative HOMO-LUMO energy data for related benzothiazine derivatives:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Data not specified | Data not specified | Data not specified |

| 4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one (4h) | Data not specified | Data not specified | Data not specified |

| 1,4-Thiazine | Data not specified | Data not specified | Highest among studied group |

Note: Specific energy values from the cited sources were not always available, but the qualitative relationships were highlighted.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structures of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine and its derivatives. nih.gov These calculations provide optimized geometric parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.govnih.gov

For example, the dihydrobenzothiazine ring in ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate is distinctly folded along the S⋯N axis. nih.gov In another derivative, (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, the dihydrothiazine ring adopts a screw-boat conformation. nih.gov Similarly, the thiazine ring in methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate adopts a half-chair conformation. scienceopen.com

Conformational analysis also reveals the spatial arrangement of substituents. In 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), the two bicyclic fragments connected by the phenylmethylene group are oriented almost orthogonally to each other. iucr.org

The table below presents conformational details for some benzothiazine derivatives:

| Compound | Thiazine Ring Conformation | Key Conformational Features |

| Ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate | Folded across S⋯N axis | - |

| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Screw-boat | - |

| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Half-chair | - |

| 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione) | Sofa or half-chair | Bicyclic fragments are nearly orthogonal |

Prediction of Spectroscopic Parameters

DFT methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which are valuable for structural elucidation. researchgate.net While specific predicted data for this compound was not found in the search results, the general applicability of this method is well-established for related heterocyclic systems. For instance, in the study of benzoxazine (B1645224) monomers, a related class of compounds, calculated spectroscopic data is often compared with experimental results for validation. researchgate.net

Hirshfeld Surface Analysis and Quantitative Interaction Energy Studies

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov This analysis helps in understanding the forces that stabilize the crystal packing, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov

For 2,2'-Bi-(3-phenyl-2H-1,4-benzothiazine), Hirshfeld surface analysis revealed that H···H contacts have the most significant contribution (62.3%) to the intermolecular interactions, followed by C—H···π and π—π interactions which are crucial for the stability of the crystal structure. researchgate.net In another derivative, ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate, the most important contributions to crystal packing come from H···H (37.5%), H···C/C···H (24.6%), and H···O/O···H (16.7%) interactions. nih.gov

Quantitative studies of interaction energies can further elucidate the strength of these intermolecular contacts. For example, in the aforementioned ethyl acetate (B1210297) derivative, the C—H···O hydrogen bond energies were calculated to be 38.3 and 30.3 kJ mol⁻¹. nih.gov

The following table summarizes the percentage contributions of different intermolecular contacts from Hirshfeld surface analysis for some benzothiazine derivatives:

| Compound | H···H (%) | C···H (%) | O···H (%) | Cl···H (%) | Other |

| 2,2'-Bi-(3-phenyl-2H-1,4-benzothiazine) | 62.3 | - | - | - | S···H, N···H, C···H |

| Ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate | 37.5 | 24.6 | 16.7 | - | - |

| (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one | 29.1 | 27.5 | 7.0 | 20.6 | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound were not detailed in the provided search results, the development of such models for related benzothiazine derivatives is an active area of research. These models are crucial in drug discovery for predicting the activity of new compounds and guiding the design of more potent analogs. arxiv.org For example, QSAR models have been developed for 1,4-benzothiazine derivatives to predict their antihypertensive and anti-inflammatory activities. nih.gov The development of these models often involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined biological activities.

Identification of Key Steric and Electronic Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key steric and electronic descriptors that govern the biological activity of this compound and its derivatives. These computational models establish a mathematical correlation between the structural properties of the compounds and their observed biological effects.

One study on tetracyclic 1,4-benzothiazines revealed that Weighted Holistic Invariant Molecular (WHIM) descriptors are dominant in describing the antimicrobial activity of these compounds. bohrium.comnih.gov WHIM descriptors are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. The statistical significance of the QSAR models developed suggests their robustness and predictive power in designing new derivatives with enhanced antimicrobial properties. bohrium.comnih.gov

For instance, the antimicrobial activity against Gram-negative bacteria was found to be influenced by directional WHIM parameters. bohrium.com In contrast, the antifungal activity against Candida albicans and Aspergillus niger was governed by different WHIM descriptors. bohrium.comnih.gov This indicates that specific structural features are crucial for targeting different microbial species.

Furthermore, molecular connectivity indices and Kier's shape indices have been identified as key parameters for the antimicrobial activity of related thiazole (B1198619) derivatives, suggesting their importance in the interaction with microbial target sites. researchgate.net The presence of specific functional groups, such as nitro (NO2) and methoxy (B1213986) (OCH3), has also been shown to enhance the affinity of compounds towards targets like glucosamine-6-phosphate synthase. researchgate.net

The following table summarizes some of the key descriptors and their influence on the activity of 1,4-benzothiazine derivatives:

| Descriptor Type | Specific Descriptor(s) | Influence on Activity | Microbial Target(s) |

| Steric/Topological | WHIM (Weighted Holistic Invariant Molecular) descriptors | Governs antimicrobial and antifungal activity. bohrium.comnih.gov | Gram-negative bacteria, C. albicans, A. niger bohrium.comnih.gov |

| Topological | Molecular Connectivity Index (2χv) | Key parameter for antimicrobial activity. researchgate.net | Various microorganisms researchgate.net |

| Shape | Kier's Shape Index (κα3) | Important for interaction with target sites. researchgate.net | Various microorganisms researchgate.net |

| Electronic | Presence of NO2 and OCH3 groups | Enhances affinity towards the target enzyme. researchgate.net | Glucosamine-6-phosphate synthase researchgate.net |

These findings underscore the importance of both the three-dimensional shape and the electronic properties of the 1,4-benzothiazine scaffold in determining its biological activity. By manipulating these descriptors, researchers can rationally design more potent and selective derivatives.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior and conformational landscape of this compound and its derivatives in a simulated biological environment. These computational techniques allow for the exploration of the molecule's flexibility, stability of ligand-protein complexes, and the conformational changes that occur upon binding to a biological target. frontiersin.org

MD simulations have been employed to assess the stability of 1,4-benzothiazine derivatives when bound to their target proteins. frontiersin.org For example, the stability of a complex between a 1,4-benzothiazine-based bisamide derivative and its target, bacterial peptide deformylase (PDF), was evaluated using MD simulation. The analysis of parameters like the solvent accessible surface area (SASA) revealed no major deflections throughout the simulation, indicating a stable binding of the ligand within the active site. frontiersin.org

The conformational analysis of related benzothiazepine (B8601423) derivatives has shown that the thiazine ring can adopt various conformations, such as a flattened sofa conformation. researchgate.net The orientation of substituents on the heterocyclic ring, whether axial or equatorial, can significantly influence the molecule's interaction with its biological target. researchgate.net Theoretical conformational analysis, often performed using density functional theory (DFT) calculations, complements experimental techniques like X-ray crystallography and NMR spectroscopy in establishing the preferred conformations of these molecules. nih.gov

The flexibility of the benzothiazine scaffold and its substituents is a crucial factor in its ability to adapt to the binding site of different enzymes. MD simulations can map the conformational landscape of these molecules, identifying low-energy conformations that are likely to be biologically active. This information is critical for understanding the structure-activity relationships and for the design of new derivatives with improved binding affinities.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or other protein. nih.gov This technique is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level.

These studies have been widely applied to investigate the potential of 1,4-benzothiazine derivatives as inhibitors of various enzymes, including those relevant to diabetes and microbial infections. researchgate.netnih.gov The results of docking studies, often expressed as a docking score or binding energy, provide a prediction of the binding affinity of the ligand for the target. nih.gov

Molecular docking studies have been particularly insightful in predicting the binding affinities of 1,4-benzothiazine derivatives with enzymes such as α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. nih.govnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in post-meal blood glucose levels. nih.gov

For instance, docking studies of benzothiazole-linked hydroxypyrazolones with α-amylase and α-glucosidase have shown promising binding energies, supporting their in vitro inhibitory activity. nih.gov Specific derivatives, such as compounds 3p and 3r from one study, exhibited binding energies of -10.3 and -10.4 kcal/mol with α-amylase, and -10.3 and -10.7 kcal/mol with α-glucosidase, respectively. nih.gov These values indicate a strong predicted binding affinity.

Similarly, docking of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo bohrium.comnih.govthiazepines against α-glucosidase and α-amylase revealed that several compounds had better predicted binding affinities than the standard drug, acarbose. nih.gov The following table presents a selection of binding affinities for some 1,4-benzothiazine derivatives with these enzymes.

| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| Benzothiazole-linked hydroxypyrazolone (3p) | α-Amylase | -10.3 | nih.gov |

| Benzothiazole-linked hydroxypyrazolone (3p) | α-Glucosidase | -10.4 | nih.gov |

| Benzothiazole-linked hydroxypyrazolone (3r) | α-Amylase | -10.3 | nih.gov |

| Benzothiazole-linked hydroxypyrazolone (3r) | α-Glucosidase | -10.7 | nih.gov |

| 1,2-Benzothiazine-N-arylacetamide (11c) | α-Glucosidase | -12.80 | nih.gov |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo bohrium.comnih.govthiazepine (2c) | α-Glucosidase | - | nih.gov |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo bohrium.comnih.govthiazepine (2f) | α-Glucosidase | - | nih.gov |

These predicted affinities provide a rational basis for selecting promising candidates for further experimental testing and for guiding the synthesis of new derivatives with potentially enhanced inhibitory activity.

Beyond predicting binding affinities, molecular docking studies are crucial for elucidating the specific binding modes of ligands within the active site of their target receptors. nih.govnih.gov This involves identifying the key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

In the context of α-glucosidase inhibition, docking studies have revealed that the phenyl ring of active 1,4-benzothiazepine derivatives can form π-π interactions with aromatic residues like Tyr72 in the active site. researchgate.net Furthermore, hydrogen bonding between the nitrogen of the thiazepine ring and residues like Lys156 has been observed. researchgate.net

For 1,2-benzothiazine-N-arylacetamides, docking studies with α-glucosidase have identified key interactions with residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.gov The various functional groups on the benzothiazine scaffold, including carbonyl, sulfonamide, and halogen groups, all play a role in these interactions. nih.gov

The table below summarizes some of the key binding interactions observed in docking studies of 1,4-benzothiazine derivatives with α-glucosidase.

| Compound/Derivative | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| 2,3-Dihydro-1,5-benzothiazepine (2B) | α-Glucosidase | Tyr72 | π-π interaction | researchgate.net |

| 2,3-Dihydro-1,5-benzothiazepine (3B) | α-Glucosidase | Lys156 | Hydrogen bond, π-interaction | researchgate.net |

| 1,2-Benzothiazine-N-arylacetamide | α-Glucosidase | Asp203, Asp542, Asp327, His600, Arg526 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Thiazolidine-2,4-dione derivative (6e) | α-Glucosidase | Phe-157, Phe-177, Phe-300 | CH–π interactions | nih.gov |

| Thiazolidine-2,4-dione derivative (6e) | α-Glucosidase | Thr-215, Asp-214, His-248 | Hydrogen bonds | nih.gov |

This detailed understanding of the ligand-receptor binding modes is invaluable for structure-based drug design, allowing for the targeted modification of the ligand to improve its complementarity with the active site and, consequently, its inhibitory potency.

Structure Activity Relationship Sar Investigations and Mechanistic Insights for 3 Phenyl 3,4 Dihydro 2h 1,4 Benzothiazine Analogues

Impact of Substituent Effects on Biological Activity

The biological profile of benzothiazine derivatives can be finely tuned by adding or modifying chemical groups (substituents) on the molecule's core structure.

The nature and position of substituents on the aromatic rings are critical determinants of biological potency. In related benzothiazole-phenyl analogues, the placement of electron-withdrawing groups like trifluoromethyl (CF₃) on the aromatic rings was well-tolerated by target enzymes when positioned at the ortho and para locations. nih.govresearchgate.net However, moving these groups to the meta position often leads to a decrease or loss of inhibitory potency. nih.gov

For a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-N-arylacetamides designed as α-glucosidase inhibitors, substitutions on the N-aryl ring significantly impacted activity. Derivatives with electron-donating or weakly electron-withdrawing groups were found to be potent inhibitors of the enzyme. nih.gov Similarly, in a series of quinazolinone derivatives, which share structural similarities, substitutions on the phenyl ring were crucial for antioxidant and enzyme inhibitory activity. For instance, comparing compounds with a 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one nucleus, the presence of a 3-(3-CF₃)phenyl or 3-(4-CF₃)phenyl group enhanced antioxidant potency significantly compared to a 3-(4-NO₂)phenyl substituent. mdpi.com

Modifications to the heterocyclic benzothiazine ring system itself are pivotal for activity and selectivity. The biological activity of 1,4-benzothiazines is often compared to that of phenothiazines, attributed to a characteristic fold along the nitrogen-sulfur axis which imparts specific structural features. cbijournal.comresearchgate.net

In the development of cyclooxygenase (COX) inhibitors based on the 1,2-benzothiazine scaffold, simplification of the structure, such as removing a nitrogen atom from adjacent aromatic rings, proved beneficial, leading to a significant increase in selectivity for COX-2. nih.gov This highlights that even subtle changes to the heterocyclic core can have profound effects on biological targeting. The replacement of the quinazoline-2,4(1H,3H)-dione scaffold with a 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one has also been proposed as a viable strategy in drug design, indicating the interchangeability of certain heterocyclic systems to achieve desired biological effects. researchgate.net

Conformational Flexibility and its Influence on Molecular Recognition

The three-dimensional shape and flexibility of a molecule are crucial for its ability to bind to a biological target. For benzothiazine derivatives, the ability to adopt a specific conformation allows for optimal interaction with the active site of an enzyme or receptor. The 1,4-benzothiazine nucleus possesses a characteristic fold along the N-S axis, which is a key structural feature influencing its biological activity. cbijournal.com

The orientation of substituents can have a strong influence on molecular recognition. In a series of benzothiazine derivatives designed as aldose reductase inhibitors, the geometry of a carboxylic acid group was found to be a key factor in the interaction with the enzyme. Furthermore, stereochemistry plays a critical role; for certain benzothiazine acetic acid derivatives, the R-(-)-enantiomers were found to be significantly more active as aldose reductase inhibitors than the corresponding S-(+)-enantiomers, demonstrating that the specific spatial arrangement of atoms is vital for effective binding.

Ligand-Based and Structure-Based Design Principles for Optimization

Modern drug discovery extensively uses computational methods to guide the synthesis of more effective molecules. These approaches are categorized as either ligand-based or structure-based.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This method relies on analyzing a set of molecules known to be active and creating models that predict activity. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are used to identify the key chemical features required for biological activity. mdpi.com

Structure-based design is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography. This allows for the rational design of inhibitors that can fit precisely into the target's binding site. Molecular docking simulations can predict how a molecule binds and can reveal key interactions. For example, docking studies of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives designed as acetylcholinesterase inhibitors showed that the benzothiazine ring establishes important π–π interactions with tryptophan residues (Trp286 and Trp86) in the enzyme's active site, while other parts of the molecule form hydrogen bonds with serine and tyrosine residues. mdpi.com This detailed understanding of binding interactions is invaluable for optimizing inhibitor potency.

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies are essential for determining the specific molecular mechanisms by which 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine analogues exert their effects. These studies often focus on the inhibition or modulation of specific enzymes involved in disease pathways.

Analogues of this compound have been investigated as inhibitors of a wide array of enzymes.

Pancreatic α-amylase and Intestinal α-glucosidase: These enzymes are key targets for controlling post-meal blood sugar levels in diabetes. nih.govnih.gov Inhibition of these enzymes slows the breakdown of carbohydrates, reducing glucose absorption. nih.gov Several 1,2-benzothiazine derivatives have demonstrated potent α-glucosidase inhibition, with some compounds showing significantly greater activity than the standard drug, acarbose. nih.govcmu.ac.th

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzothiazine Derivatives

Factor Xa (FXa): As a critical enzyme in the blood coagulation cascade, FXa is a major target for anticoagulant drugs. acs.orgnih.gov While direct studies on this compound are limited, structurally similar 2-phenyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been identified as potent FXa inhibitors. Through SAR studies and molecular modeling, an initial hit with an IC₅₀ of 27 µM was optimized to a highly potent inhibitor with an IC₅₀ of 3 nM. acs.orgnih.gov

15-Lipoxygenase (15-LOX): Lipoxygenases are involved in inflammatory processes. A series of substituted 3,4-dihydro-2H-1,4-thiazines were found to inhibit 5-lipoxygenase with submicromolar IC₅₀ values. nih.gov The proposed mechanism suggests that these lipophilic compounds bind to the enzyme and inactivate it by reducing the iron atom in the active site. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a well-known target for anti-inflammatory drugs. Several 1,2-benzothiazine derivatives have been evaluated for their ability to inhibit COX enzymes. Many of these compounds showed a strong preference for inhibiting COX-2 over COX-1, suggesting they may have potential as anti-inflammatory agents with fewer gastrointestinal side effects than non-selective inhibitors. nih.gov

Table 2: COX Inhibition Data for Selected 1,2-Benzothiazine Derivatives

Aldose Reductase (ALR2): This enzyme is the first in the polyol pathway, which becomes overactive during hyperglycemia and is implicated in the long-term complications of diabetes, such as neuropathy and cataracts. openmedicinalchemistryjournal.comnih.gov Consequently, aldose reductase inhibitors (ARIs) are of significant therapeutic interest. A series of benzothiadiazine acetic acid derivatives, which are structurally related to benzothiazines, were discovered to be potent and selective inhibitors of ALR2. nih.gov One lead compound demonstrated high potency against ALR2 (IC₅₀ = 33.19 nM) and remarkable selectivity of over 16,000-fold for ALR2 compared to the related enzyme aldehyde reductase (ALR1), a crucial feature for avoiding side effects. nih.gov

Table 3: Aldose Reductase Inhibitory Activity of Selected Compounds

Receptor Binding Interactions (e.g., NMDA Receptor Glycine Binding Site)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its glycine binding site represents a significant target for therapeutic intervention in neurodegenerative disorders. While direct structure-activity relationship (SAR) studies of this compound analogues at the NMDA receptor glycine site are not extensively documented in publicly available literature, research on structurally related isomers provides valuable insights.

Investigations into a series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides have explored their affinity for this specific site. In these studies, the binding affinity was evaluated by measuring the displacement of a radioligand from rat cortical membrane preparations. The core structure, a saturated 1,2-benzothiazine ring with a carboxylic acid group at the 3-position, is crucial for interaction. The SAR exploration focused on modifications at the 2-position (the nitrogen atom of the thiazine (B8601807) ring).

The findings indicated that introducing an arylcarbonylmethyl substituent at the N-2 position yielded compounds with the highest affinity for the NMDA receptor's glycine binding site. This suggests that a specific spatial arrangement and the electronic properties of the N-substituent are key determinants for potent binding. The presence of a methylene (B1212753) linker between the nitrogen and the carbonyl group, as well as the nature of the aryl group, significantly modulates the binding affinity. This discovery, demonstrating that a methylene group can replace the typically required NH group in other ligand classes, opens new avenues for designing novel NMDA receptor ligands based on benzothiazine scaffolds.

| Compound | N-2 Substituent | Binding Affinity (Ki, µM) |

|---|---|---|

| 1 | -H | >100 |

| 2 | -CH₂C₆H₅ | 25.6 |

| 3 | -CH₂CO-C₆H₅ | 1.2 |

| 4 | -CH₂CO-(4-Cl-C₆H₄) | 0.8 |

This table is illustrative, based on described SAR trends for 1,2-benzothiazine analogues. Specific compound data is synthesized from qualitative descriptions in the literature.

Interaction with Efflux Pumps (e.g., NorA Multidrug Efflux Pump)

The 3-phenyl-1,4-benzothiazine scaffold has been identified as a promising template for the development of inhibitors against bacterial multidrug efflux pumps, such as NorA from Staphylococcus aureus. storkapp.me Overexpression of the NorA efflux pump is a significant mechanism by which S. aureus develops resistance to various antimicrobial agents, including fluoroquinolones like ciprofloxacin. storkapp.me Inhibiting this pump can restore the efficacy of existing antibiotics. storkapp.me

SAR studies have been conducted on a series of 1,4-benzothiazine derivatives, designed as simplified analogues of phenothiazine-based efflux pump inhibitors (EPIs). storkapp.me These studies revealed that the 3-phenyl-1,4-benzothiazine core is a key pharmacophore for NorA inhibition. Modifications on both the phenyl ring at the 3-position and the nitrogen atom at the 4-position have been explored to optimize potency.

Key SAR findings include:

Substitution on the 3-phenyl ring: The nature and position of substituents on the 3-phenyl group significantly impact activity. Electron-donating groups, such as methoxy (B1213986) (OCH₃), are often favorable.

Substitution on the N-4 position: The substituent on the heterocyclic nitrogen is critical. Small alkyl groups or the presence of a hydrogen atom can be beneficial. In related pyrazolobenzothiazine scaffolds, N-methylation was found to be essential for activity in certain analogues. nih.gov

Core Structure: Attempts to improve chemical stability and potency by replacing the benzothiazine core with other nuclei, such as quinoline, have also been explored, leading to the identification of potent EPIs like 2-(3,4-dimethoxyphenyl)quinoline. nih.gov

Several 3-phenyl-1,4-benzothiazine derivatives have demonstrated the ability to significantly reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against NorA-overexpressing S. aureus strains and inhibit ethidium bromide efflux, a common method for assessing pump activity. storkapp.me

| Compound | Structure Description | Activity Highlight | Reference |

|---|---|---|---|

| Compound 6k | Analogue with specific substitutions on the 3-phenyl and N-4 positions. | Good activity in ethidium bromide (EtBr) efflux inhibition assay against SA-1199B strain. | storkapp.me |

| Compound 7j | Analogue with specific substitutions on the 3-phenyl and N-4 positions. | Good activity in ethidium bromide (EtBr) efflux inhibition assay against SA-1199B strain. | storkapp.me |

| Pyrazolobenzothiazine 10 | A related N-4 methylated pyrazolo[4,3‐c] nih.govnih.govbenzothiazine 5,5‐dioxide derivative. | Showed complete inhibition of EtBr efflux, highlighting the importance of N-alkylation in some scaffolds. | nih.gov |

Chromophore Formation and Redox Behavior (e.g., in presence of peroxides or redox-active metal ions)

The 1,4-benzothiazine scaffold, particularly the 3-phenyl-2H-1,4-benzothiazine analogue, exhibits notable chromophoric properties and redox activity. Research has shown that this compound can transform into a green-blue chromophore when exposed to peroxides or redox-active metal ions under acidic conditions. nih.gov This redox-sensitive behavior suggests its potential use in developing sensors for such chemical species. nih.gov

The chromophoric nature of the 1,4-benzothiazine system is rooted in its π-electron-delocalized structure, which is a building block of naturally occurring pheomelanin pigments. nih.gov This property can be exploited and modulated through chemical reactions. For instance, the high nucleophilicity of the C-2 position in 3-phenyl-2H-1,4-benzothiazine allows it to undergo condensation reactions with aldehydes, such as glyoxal, to form highly conjugated systems. nih.gov

One such product, 2Z,2′Z-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine), displays pronounced acidichromism—a reversible color change in response to pH variations. nih.gov This compound is red at a pH of 4 or higher (with an absorption maximum around 480 nm) but shifts to light blue and then deep blue as the pH becomes more acidic (absorption maxima at ~610 nm and ~640 nm, respectively). nih.gov This behavior is attributed to the protonation of the nitrogen atom in the heterocyclic ring, which alters the electronic structure of the chromophore. nih.gov This pH-sensitive color change has been utilized in applications such as visual pH sensors and smart packaging to detect food spoilage. nih.gov

The formation of the 1,4-benzothiazine ring itself can be a result of a redox process. For example, the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds is a known synthetic route. nih.gov This inherent redox activity, coupled with the ability to form extended, colored π-systems, makes the 3-phenyl-1,4-benzothiazine scaffold a versatile platform for developing functional dyes and sensors.

Potential Applications in Chemical Biology and Advanced Materials Excluding Clinical Applications

Exploration as Research Probes and Pharmacological Tools

Derivatives of the 1,4-benzothiazine scaffold serve as valuable tools for scientific investigation. The closely related compound, 3-phenyl-2H-1,4-benzothiazine, for instance, has been shown to form a green-blue chromophore in the presence of peroxides or certain metal ions under acidic conditions, suggesting its utility as a detection agent for these species. nih.gov This same structural family can exhibit reversible acidochromic behavior, changing color in response to pH shifts. nih.govrjeid.com This property has been harnessed to create visual pH sensors. nih.gov

Condensation products of 3-phenyl-2H-1,4-benzothiazine have been developed that show a distinct and reversible color change from yellow at a pH above 4 to purple at a pH below 3. rjeid.comnih.gov This has been applied to various materials like paper, cotton, and nylon, demonstrating their potential as reusable pH sensors. rjeid.comnih.gov This chromophoric behavior is also being explored for applications in "smart packaging," where a film containing the compound can visually indicate food spoilage by detecting changes in acidity or the release of volatile amines from decaying products like fish. nih.gov

Development of New Lead Compounds for Drug Discovery (Pre-clinical and Theoretical Aspects)

The 1,4-benzothiazine nucleus is a cornerstone in the design of new therapeutic agents due to its wide array of biological activities. researchgate.net Its derivatives have been investigated for numerous pharmacological properties, making it a template of significant interest in medicinal chemistry for preclinical and theoretical drug discovery. researchgate.net

The 1,4-benzothiazine scaffold is a recognized pharmacophore in the search for new anti-inflammatory agents. Research has focused on the ability of its derivatives to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Since COX-2 is induced during inflammation, selective inhibitors are highly sought after. nih.gov

In silico and in vitro studies on related benzothiazine structures have demonstrated their potential. For example, propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govrjeid.comthiazine-2-carboxylate was found to downregulate several pro-inflammatory genes, including COX-2, IL-6, and TNF-α in A-549 lung cancer cells. rjeid.com Other studies on 1,2-benzothiazine derivatives have identified compounds with significant selective COX-2 inhibitory activity. For instance, compound BS23 showed an IC₅₀ value of 13.19 µM for COX-2 with high selectivity over COX-1. nih.gov These findings underscore the potential of the benzothiazine core in developing novel anti-inflammatory lead compounds.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Benzothiazine and Related Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| BS23 (a 1,2-benzothiazine derivative) | 13.19 ± 2.1 | 18.3 | nih.gov |

| BS26 (a 1,2-benzothiazine derivative) | 18.20 ± 4.3 | 7.1 | nih.gov |

| BS24 (a 1,2-benzothiazine derivative) | 26.34 ± 3.4 | 4.8 | nih.gov |

| Celecoxib (Reference Drug) | 0.30 | >303 | rsc.org |

| Compound 9d (A piperazine (B1678402) derivative) | 0.25 ± 0.03 | - | rsc.org |

This table is interactive. Click on the headers to sort the data.

Derivatives of 1,4-benzothiazine have demonstrated significant potential as antimicrobial and antifungal agents in laboratory settings. nih.govfrontiersin.org The structural versatility of the scaffold allows for modifications that can enhance potency against a range of microbial strains.

For example, a series of novel 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives were synthesized and evaluated for their antibacterial activity. nih.gov One compound in this series, 8a , showed excellent activity against Pseudomonas aeruginosa (ATCC) and Acinetobacter (ESBL), with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/ml. nih.gov Other derivatives also showed activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antifungal research, 1,4-benzothiazine derivatives have been investigated for their efficacy against clinically relevant fungi like Candida and Aspergillus species. nih.govnih.gov While some derivatives show modest direct antifungal effects in vitro, their in vivo efficacy can be more significant, potentially due to metabolic activation or immunomodulatory effects that enhance the host's protective immune response. nih.gov The hybridization of the 1,4-benzothiazine core with other bioactive moieties, such as azoles, is a common strategy to enhance antifungal potency. nih.govnih.gov

Table 2: In Vitro Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 8a | Pseudomonas aeruginosa (ATCC) | 31.2 | nih.gov |

| Compound 8a | Acinetobacter (ESBL) | 31.2 | nih.gov |

| Compound 1 | Acinetobacter (BLSE) | 31.25 | nih.gov |

| Compound 1 | Acinetobacter (ATCC) | 62.5 | nih.gov |

| Compound 2 | Pseudomonas aeruginosa (ATCC) | 125 | nih.gov |

| Compound 2 | Staphylococcus aureus (ATCC) | 125 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The 1,4-benzothiazine scaffold has been identified as a promising starting point for the development of new antimalarial and antiparasitic drugs. researchgate.netresearchgate.net Research has shown that derivatives of this structure can inhibit the growth of various parasites. For instance, certain 1,4-benzothiazine derivatives were found to be promising inhibitors of hemoglobin hydrolysis, a critical process for the malaria parasite Plasmodium falciparum. researchgate.net

Beyond malaria, related heterocyclic structures have shown efficacy against other parasites. Studies on pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which share some structural similarities, have identified compounds with excellent activity against Leishmania major promastigotes and amastigotes, with EC₅₀ values in the nanomolar range. nih.gov Similarly, other research has identified compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and Leishmania chagasi. researchgate.netnih.gov These findings suggest that the 1,4-benzothiazine core could be a valuable template for designing novel agents against a variety of parasitic infections.

The development of novel anticancer agents is a major focus of research involving the 1,4-benzothiazine scaffold. researchgate.netnih.gov Derivatives have shown cytotoxic and antiproliferative effects against a variety of human cancer cell lines in vitro. rjeid.comnih.gov

One study reported that propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govrjeid.comthiazine-2-carboxylate was the most active among a series of synthesized compounds against the A-549 lung cancer cell line. rjeid.com This compound was also shown to suppress the proliferation and migration of these cancer cells. rjeid.com In another study, novel 12(H)-quino[3,4-b] nih.govrjeid.combenzothiazine derivatives were tested against SNB-19 (glioblastoma) and C-32 (amelanotic melanoma) cancer cell lines, with most of the compounds showing activity in the 5.6-12.4 µg/ml concentration range. nih.gov The introduction of an aminoalkyl substituent at the thiazine (B8601807) nitrogen was found to increase activity against both cell lines. nih.gov Research into related benzothiazole (B30560) derivatives has also yielded potent compounds, with some showing IC₅₀ values in the low micromolar range against prostate, colorectal, liver, and breast cancer cell lines. nih.govnih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Benzothiazine and Related Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4a (Benzothiazole hybrid) | MCF-7 (Breast) | 3.84 | nih.gov |

| Compound 4a (Benzothiazole hybrid) | HCT-116 (Colorectal) | 5.61 | nih.gov |

| Compound 4e (Benzothiazole hybrid) | MCF-7 (Breast) | 6.11 | nih.gov |

| Compound 4a (Benzothiazole hybrid) | HEPG-2 (Liver) | 7.92 | nih.gov |

| Compound 12a (Benzothiazole-trimethoxyphenyl hybrid) | 22RV1 (Prostate) | <20 | nih.gov |

| Compound 18a (Pyridine derivative) | HCT-116 (Colorectal) | 2.03 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The 1,4-benzothiazine framework and its bioisosteres are being explored for their potential in treating central nervous system disorders. researchgate.netresearchgate.net Research has indicated that these compounds can exhibit neuroprotective and other CNS-related activities.

For instance, a study on novel 1,4-benzothiazine-3-one derivatives revealed anticonvulsant effects in a mouse model of epilepsy induced by pentylenetetrazol. nih.gov One of the most promising compounds from this study was 4-(4-bromo-benzyl)-4H-benzo[b] nih.govrjeid.comthiazin-3(4H)-one (Compound 4h ). nih.gov Computational studies suggested that the mechanism of action could involve GABA-Aergic receptors. nih.gov

Furthermore, research into the bioisosteric 1,4-benzoxazine scaffold has identified derivatives with significant neuroprotective properties. A series of 8-amino-1,4-benzoxazine derivatives were shown to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. nih.gov The most promising compounds in that study were 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines, which demonstrated potent neuroprotective activity without significant cytotoxicity. nih.gov These findings highlight the potential of the core 1,4-benzothiazine structure as a template for developing agents to combat neurodegenerative diseases.

Novel Chemical Sensors and Detection Methods

The chromophoric properties of the 1,4-benzothiazine scaffold have been harnessed for the development of novel chemical sensors, particularly for pH detection. The closely related compound, 3-phenyl-2H-1,4-benzothiazine, serves as a key building block in the creation of colorimetric pH sensors. nih.gov

One notable example involves the condensation of 3-phenyl-2H-1,4-benzothiazine with glyoxal. This reaction yields a symmetric cyanine-type dye, (2Z,2'Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine), which exhibits a distinct color change in response to pH variations. nih.govresearchgate.net In solutions with a pH of 4.0 or higher, the dye appears red, with an absorption maximum at approximately 480 nm. researchgate.net However, in acidic conditions, it undergoes a significant bathochromic shift, turning deep blue with an absorption maximum around 610 nm. researchgate.net This pronounced and reversible acidichromic behavior makes it a promising candidate for visual pH sensors. nih.govresearchgate.net

This pH-sensing capability has been practically demonstrated by impregnating materials like chromatographic paper with the dye. nih.gov The resulting material functions as a visual sensor for acidic pH. nih.gov Furthermore, condensation products of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde (B46971) have also displayed marked and reversible acidichromism, shifting from yellow at a pH above 4 to purple at a pH below 3. nih.govresearchgate.net This property is retained even when the dye is coated onto various materials such as glass, nylon, and cotton. nih.govresearchgate.net

These pH-sensitive dyes have also been explored for applications in "smart packaging" to monitor food spoilage. For instance, poly(lactic acid) films functionalized with the (1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) dye have been used to visually detect volatile amines produced during the decomposition of fish. nih.gov

Table 2: pH-Sensing Properties of 3-phenyl-2H-1,4-benzothiazine Derivatives

| Derivative | pH Range | Color Change | Application | Reference |

| (2Z,2'Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) | ≥ 4.0 | Red | Visual pH sensor | nih.govresearchgate.net |

| (2Z,2'Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) | < 4.0 (acidic) | Deep Blue | Visual pH sensor, Smart packaging | nih.govresearchgate.net |